3-amino-4,5-dichloro-1H-pyridazin-6-one

Description

Overview of Pyridazinone Heterocycles in Contemporary Chemical Research

Pyridazinone, a derivative of the six-membered pyridazine (B1198779) ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. nih.govmdpi.com These heterocycles are the subject of intensive research due to their wide spectrum of biological activities, which include antimicrobial, antioxidant, anti-inflammatory, anticancer, and antihypertensive properties. nih.govmdpi.com The versatility of the pyridazinone core allows for functionalization at various positions, making it an attractive building block for the synthesis of novel therapeutic agents. scielo.org.za The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, are crucial for its interaction with biological targets.

Historical Development and Evolution of Research on Dichloropyridazinones

The study of pyridazine derivatives has a rich history, with early work focusing on the synthesis and characterization of the basic ring system. A key advancement in this field was the introduction of halogenated pyridazines, particularly dichloropyridazines like 3,6-dichloropyridazine (B152260), which became widely available as versatile starting materials. jofamericanscience.org These compounds serve as crucial intermediates for the synthesis of a multitude of substituted pyridazines through nucleophilic substitution reactions. google.comgoogle.com

Early research primarily focused on the substitution reactions of the highly reactive chlorine atoms. Over time, the field has evolved to explore the chemistry of more complex polychlorinated pyridazines. researchgate.net The introduction of multiple chlorine atoms, as seen in the precursor to the title compound, increases the potential for diverse functionalization but also introduces challenges related to regioselectivity, driving researchers to develop more sophisticated and selective synthetic methodologies. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have become a staple for creating carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net

Structural Elucidation and Fundamental Reactivity Profile of the 3-amino-4,5-dichloro-1H-pyridazin-6-one Core

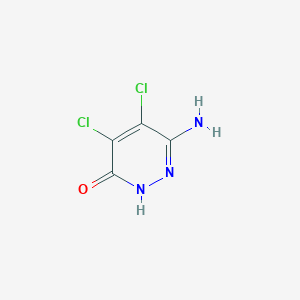

The precise structure of this compound features a pyridazinone ring substituted with an amino group at position 3 and chlorine atoms at positions 4 and 5. The "-one" suffix indicates the presence of a carbonyl group at position 6, establishing a tautomeric equilibrium with its corresponding hydroxyl form, 3-amino-4,5-dichloro-6-hydroxypyridazine.

The fundamental reactivity of this core is dictated by the electronic interplay of its substituents. The pyridazine ring is inherently electron-deficient, which activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). The presence of the electron-donating amino group at the C3 position and the electron-withdrawing carbonyl group at C6 modulates the reactivity of the C4 and C5 chlorine atoms. It is anticipated that the C4 chlorine is more activated towards substitution due to the electronic influence of the adjacent carbonyl group and the para-amino group. However, the C5 chlorine is also susceptible to attack. The amino group itself can act as a nucleophile or be subjected to various chemical transformations. This complex reactivity profile allows for sequential and regioselective substitution reactions, making the compound a valuable intermediate for building molecular complexity.

While specific crystallographic or comprehensive NMR spectroscopic data for this compound are not widely detailed in publicly accessible literature, its structure can be confirmed using standard analytical techniques. growingscience.comnih.gov

Table 1: Expected Analytical Data Profile

| Analytical Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the amine (NH₂) protons, and a signal for the N-H proton of the pyridazinone ring. The chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyridazinone ring, with chemical shifts influenced by the attached chloro, amino, and carbonyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carbonyl), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, showing a characteristic isotopic pattern due to the two chlorine atoms. |

Current Research Landscape and Emerging Directions for this compound

The current research involving highly functionalized pyridazinones like this compound is heavily focused on its application as a versatile synthetic intermediate in drug discovery and materials science. Its multiple reactive sites allow it to serve as a scaffold for the construction of diverse molecular libraries.

Emerging directions point towards the use of this compound in the synthesis of:

Novel Bioactive Agents: By selectively substituting the chlorine atoms with various pharmacophores, researchers can generate novel compounds for screening against a range of biological targets, including kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders. researchgate.netnih.gov

Fused Heterocyclic Systems: The amino group and the adjacent chlorine atom at C4 provide a reactive handle for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems, such as pyrazolopyridazines or triazolopyridazines, which often exhibit unique pharmacological profiles. researchgate.net

Functional Materials: The electron-deficient nature of the pyridazine ring makes it a candidate for incorporation into organic electronic materials, such as those used in organic field-effect transistors (OFETs) or as components in dyes and sensors.

The strategic, regioselective manipulation of the chloro and amino substituents on the this compound core remains a key area of exploration, promising to unlock new chemical entities with significant potential.

Structure

3D Structure

Properties

Molecular Formula |

C4H3Cl2N3O |

|---|---|

Molecular Weight |

179.99 g/mol |

IUPAC Name |

3-amino-4,5-dichloro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H3Cl2N3O/c5-1-2(6)4(10)9-8-3(1)7/h(H2,7,8)(H,9,10) |

InChI Key |

SICRNVONOXVSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)NN=C1N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 4,5 Dichloro 1h Pyridazin 6 One and Its Analogues

Retrosynthetic Analysis of the 3-amino-4,5-dichloro-1H-pyridazin-6-one Skeleton

A retrosynthetic analysis of the target molecule, this compound, reveals a logical pathway for its construction. The primary disconnection is the carbon-nitrogen bond of the amino group. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, suggesting a precursor such as 3,4,5-trichloro-1H-pyridazin-6-one and an ammonia (B1221849) source.

Further deconstruction of the 3,4,5-trichloro-1H-pyridazin-6-one intermediate involves the removal of the chlorine atoms. This points to a foundational pyridazin-6-one or maleic hydrazide precursor. The pyridazinone ring itself can be retrosynthetically cleaved to reveal simpler acyclic starting materials, such as a derivative of maleic acid and hydrazine, which would form the heterocyclic core through a condensation reaction. This stepwise analysis allows for a strategic, forward-thinking approach to the synthesis, starting from readily available materials.

Precursor Synthesis via Pyridazinone Ring Chlorination and Functionalization

The synthesis of the key chlorinated pyridazinone precursor is a critical phase, requiring robust and selective chemical transformations.

The direct chlorination of the pyridazinone ring is a common method to produce halogenated intermediates. This transformation is typically achieved using potent chlorinating agents that can convert hydroxyl groups (in the enol form of the pyridazinone) and C-H bonds into C-Cl bonds. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently employed, often at elevated temperatures. google.com For instance, the conversion of 6-methyl-3(2H)-pyridazinone to 3-chloro-6-methyl pyridazine (B1198779) is accomplished through chlorination, demonstrating the feasibility of this approach on the pyridazinone core. google.com The choice of reagent and reaction conditions, including temperature and the use of catalysts like tetramethylammonium (B1211777) chloride, can be optimized to maximize yield. google.com

Table 1: Common Chlorinating Agents for Pyridazinone Nuclei

| Chlorinating Agent | Typical Conditions | Catalyst (Optional) | Reference |

| Phosphorus oxychloride (POCl₃) | 135-150°C, 4-5 hours | Tetramethylammonium chloride | google.com |

| Phosphorus pentachloride (PCl₅) | Varies, often reflux | Triethylammonium bromide | google.com |

| Triphosgene | Varies | Not specified | google.com |

Strategies for Regioselective Halogenation on the Pyridazinone Ring

Achieving regioselectivity—the control of where substituents add to a molecule—is paramount when synthesizing polysubstituted heterocycles. For the pyridazinone ring, the inherent electronic properties and the influence of existing substituents dictate the position of subsequent halogenation. The presence of electron-withdrawing groups, such as the carbonyl function and the ring nitrogen atoms, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

When performing direct halogenation on an already substituted ring, the directing effects of the initial substituents must be considered. In many heterocyclic systems, halogenation can be achieved with high regioselectivity using N-halosuccinimides (NCS, NBS) in solvents like hexafluoroisopropanol (HFIP), which can enhance reactivity and control the position of halogenation without the need for a metal catalyst. organic-chemistry.org The specific synthesis of a trishalogenated pyridopyridazine (B8481360) has shown that subsequent nucleophilic substitutions can occur selectively at different positions, indicating a clear reactivity hierarchy among the halogenated sites. researchgate.net This inherent difference in reactivity is a key strategic element in the synthesis of compounds like this compound.

Further functionalization of the pyridazinone ring can be achieved through nitration or formylation. These reactions introduce valuable functional groups that can be used as handles for subsequent transformations or to modulate the electronic properties of the molecule.

Nitration: The introduction of a nitro group (–NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group that can further activate the pyridazinone ring for nucleophilic substitution. The existence of intermediates like 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one confirms that nitrated pyridazinones are viable synthetic precursors. clockss.org

Formylation: The introduction of a formyl group (–CHO) can be achieved through methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF). This group can serve as a precursor for other functionalities or participate in condensation reactions.

Introduction of the Amino Moiety via Nucleophilic Substitution Reactions

The final key step in the synthesis of the target molecule is the introduction of the amino group onto the heavily halogenated pyridazinone core.

The introduction of an amino group onto an electron-deficient aromatic or heteroaromatic ring is commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.comrsc.org The pyridazine ring, particularly when substituted with multiple electron-withdrawing chlorine atoms, is highly susceptible to attack by nucleophiles. Ammonia or an ammonia equivalent serves as the nucleophile to displace one of the chlorine atoms.

The regioselectivity of this amination is critical. In a molecule like 3,4,5-trichloropyridazine, the chlorine atoms are not equally reactive. The reactivity of halogens in such systems is influenced by the electronic effects of the two ring nitrogens and the carbonyl group. In similar systems like 2,4,6-trichloro-1,3,5-triazine, the chlorine atoms can be substituted sequentially by controlling the reaction temperature, demonstrating that a stepwise and selective reaction is possible. zenodo.orgresearchgate.net A documented synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) using ammonia water showcases a direct and effective method for amination. google.com This precedent suggests that reacting 3,4,5-trichloropyridazinone with ammonia under controlled conditions would favor substitution at the most electrophilic and sterically accessible position to yield the desired 3-amino product.

Table 2: Examples of Amination on Halogenated Pyridazines

| Starting Material | Aminating Agent | Solvent | Conditions | Product | Reference |

| 3,6-dichloropyridazine | Ammonia water | Methanol, Ethanol, DMF, etc. | 30-180°C, 5-26 hours | 3-amino-6-chloropyridazine | google.com |

| 2-halopyridines | Various amines | Green solvents (e.g., water) | Varies | Aminated pyridines | researchgate.net |

| Aryl halides | Ammonia | Not specified | Metal-based catalysts | Aromatic amines | nih.gov |

Catalytic Approaches and Reaction Medium Optimization for Amination

Modern synthetic strategies often employ catalytic methods to enhance the efficiency and selectivity of amination reactions. Palladium-catalyzed cross-coupling reactions, for example, are highly effective for introducing various substituents, including amino groups, onto the pyridazinone core. researchgate.net These methods offer advantages such as milder reaction conditions and broader substrate scope.

The optimization of the reaction medium is also crucial for maximizing yield and purity. The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the position of chemical equilibrium. For instance, the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine has been optimized by carefully selecting the solvent and reaction temperature. google.com

The table below summarizes different synthetic approaches for amination on pyridazinone rings, highlighting the catalyst and reaction medium used.

| Starting Material | Reagent | Catalyst/Medium | Product | Reference |

|---|---|---|---|---|

| 3,6-dichloropyridazine | Ammonia | Methylene dichloride | 3-amino-6-chloropyridazine | google.com |

| 3-iodo-6-arylpyridazines | Amines | Palladium catalyst | 3-amino-6-arylpyridazines | researchgate.net |

| 4,5-dichloro-2-cyanopyridazin-3(2H)-one | Aniline | Cyclohexane/Toluene/Water | 4-chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one | researchgate.net |

Derivatization and Further Functionalization of the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives through further functionalization.

The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic displacement, allowing for the introduction of diverse functional groups. acs.org The reactivity of these positions can be influenced by the substituent at the N2 position. researchgate.net

Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the selective replacement of one or both chlorine atoms. For example, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with nucleophiles has been investigated, demonstrating the feasibility of such substitutions. researchgate.net

The table below illustrates examples of nucleophilic displacement reactions on dichloropyridazinone derivatives.

| Starting Material | Nucleophile | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-amino-6-chloropyridazine | Sodium phenolate | Phenol | 3-amino-6-phenoxypyridazine | google.com |

| 4,5-dichloro-2-cyanopyridazin-3(2H)-one | 2-mercaptopyrimidine | Acetonitrile/Water | Mainly 5-substituted product | researchgate.net |

The amino group at the C3 position offers another site for chemical modification. nih.govkorea.edu It can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds. uobaghdad.edu.iqresearchgate.netlibretexts.org These reactions are valuable for introducing different side chains and building more complex molecular architectures.

For instance, the amino group can be acylated with acid chlorides or anhydrides, or it can react with aldehydes to form Schiff bases. libretexts.org These modifications can significantly alter the biological activity of the resulting compounds.

The carbonyl group at the C6 position of the pyridazinone ring can also be a target for chemical transformations. While less commonly explored compared to substitutions at the chlorine and amino positions, reactions such as reduction to a hydroxyl group or conversion to a thiocarbonyl group are possible. The latter can be achieved using reagents like Lawesson's reagent. nih.gov Such transformations can lead to novel classes of pyridazinone derivatives with potentially unique biological properties.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridazinone Derivatives

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable synthetic methods in chemistry. researchgate.net Green chemistry principles, such as the use of safer solvents, energy efficiency, and atom economy, are being increasingly applied to the synthesis of pyridazinone derivatives.

Microwave-assisted synthesis and the use of eco-friendly catalysts are examples of green chemistry approaches that have been successfully employed. researchgate.net These methods often lead to shorter reaction times, higher yields, and reduced waste generation compared to conventional synthetic protocols. For example, an efficient synthesis of substituted pyridazinone derivatives has been achieved using green chemistry tools like grinding and microwave heating. researchgate.net Furthermore, catalyst-free reactions in aqueous media represent a significant advancement in the sustainable synthesis of N-arylated pyridazinones. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 4,5 Dichloro 1h Pyridazin 6 One Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

While specific spectral data for 3-amino-4,5-dichloro-1H-pyridazin-6-one is not extensively documented, analysis of related structures allows for the prediction of its NMR spectral features. In the ¹H NMR spectrum, the protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The N-H proton of the pyridazinone ring is also expected to be observed, though its signal can be broad and may exchange with deuterated solvents.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) of the pyridazinone ring is typically the most deshielded, appearing at a chemical shift in the range of 160-170 ppm. The carbons bonded to chlorine (C4 and C5) would be found downfield due to the electronegativity of the chlorine atoms. The carbon bearing the amino group (C3) would also be influenced by the nitrogen atom. For comparison, spectral data for similar aminopyridazine structures are available. For instance, in 3-amino-5-arylpyridazine-4-carbonitriles, the amino protons (NH₂) appear as a broad singlet around 7.4 ppm, which is exchangeable with D₂O. scielo.org.za The carbon signals in these derivatives are observed in distinct regions, with the C3-amino carbon appearing around 159 ppm. scielo.org.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | Variable, broad | - |

| C3 | - | ~150-160 |

| C4 | - | ~130-140 |

| C5 | - | ~130-140 |

| C6 | - | ~160-170 (C=O) |

Note: These are estimated values based on data from analogous compounds. Actual values may vary.

Two-dimensional (2D) NMR experiments are powerful for establishing the precise connectivity of atoms within a molecule, which is essential for confirming the proposed structure of this compound derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For derivatives with adjacent protons, cross-peaks in the COSY spectrum would confirm their connectivity. rsc.orgsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). rsc.orgsdsu.edu This would be crucial for assigning the signals of any protonated carbons in derivatives of the title compound.

These techniques, used in concert, allow for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, solidifying the structural elucidation. nih.gov

Pyridazinones are known to exist in tautomeric forms, primarily the lactam and lactim forms. researchgate.netresearchgate.net The title compound can also exhibit amino-imino tautomerism.

Lactam-Lactim Tautomerism: This involves the migration of the N1-proton to the carbonyl oxygen, resulting in a hydroxyl group (lactim form). The lactam form is generally predominant for pyridazin-3(2H)-ones. researchgate.net NMR spectroscopy can be used to study this equilibrium. In different solvents or at different temperatures, the chemical shifts of the ring protons and carbons may change, and in some cases, signals for both tautomers might be observable. The presence of the lactim form can be confirmed by the appearance of a signal for an -OH proton and a downfield shift of the C6 carbon, which would now be part of a C=N-OH group.

Amino-Imino Tautomerism: This involves the migration of a proton from the C3-amino group to the N2 ring nitrogen, forming an imino tautomer. Aminoheteroaromatic compounds typically exist predominantly in the amino form. researchgate.net However, the equilibrium can be influenced by substituents and the solvent. ¹H NMR is sensitive to this equilibrium, as the chemical shifts of the exocyclic NH protons and the ring protons would differ significantly between the two forms. Advanced techniques like ¹⁵N NMR can also provide definitive evidence for the dominant tautomeric form.

The study of these equilibria is crucial as the biological activity of a molecule can be highly dependent on its dominant tautomeric state. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

N-H Stretching: The amino (-NH₂) group will show two distinct bands, typically in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The N-H stretching of the lactam ring is expected in the 3100-3300 cm⁻¹ range and is often broad due to hydrogen bonding.

C=O Stretching: A strong absorption band for the carbonyl group (C=O) of the lactam is a prominent feature, usually appearing between 1650 and 1690 cm⁻¹. The exact position is sensitive to hydrogen bonding and the electronic effects of the substituents. mdpi.com

C=N and C=C Stretching: The pyridazine (B1198779) ring will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Analysis of related compounds, such as 3-amino-5-arylpyridazine-4-carbonitriles, shows characteristic FT-IR peaks for NH₂ stretching (around 3450 and 3300 cm⁻¹), C=N stretching (around 1645 cm⁻¹), and ring vibrations. scielo.org.za

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| >N-H (Lactam) | Stretch | 3100 - 3300 | Medium, Broad |

| >C=O (Lactam) | Stretch | 1650 - 1690 | Strong |

| Pyridazine Ring | C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |

| -NH₂ (Amino) | Bend | 1600 - 1650 | Medium |

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations: The symmetric stretching of the pyridazine ring, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.net

C-Cl vibrations: The symmetric C-Cl stretching modes would be readily observable.

Low-frequency modes: Ring deformation and torsional modes, which occur at low frequencies, are often more easily detected by Raman spectroscopy.

In studies of related chlorinated pyridazines, like 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine, both IR and Raman spectra were used to obtain a complete assignment of the vibrational modes. researchgate.net The ring breathing mode and other skeletal vibrations of the heterocyclic ring are often prominent in the Raman spectra of such compounds. researchgate.netup.ac.za This complementary approach ensures a more comprehensive understanding of the molecule's vibrational properties.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Specific mass spectrometry data, including molecular ion confirmation and detailed fragmentation pathway analysis for this compound, is not available in the reviewed literature.

X-ray Diffraction Crystallography for Absolute Structure Determination

No published studies on the X-ray diffraction crystallography of this compound were identified.

Detailed information and data tables regarding the solid-state molecular conformation and crystal packing from single-crystal X-ray diffraction analysis of this compound are not publicly documented.

A crystallographic analysis of the intermolecular interactions, such as hydrogen or halogen bonding, for this compound has not been reported.

There is no available research on the potential polymorphism or solvate formation of this compound characterized by X-ray diffractometry.

Computational and Theoretical Investigations of 3 Amino 4,5 Dichloro 1h Pyridazin 6 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for understanding the intrinsic properties of molecules from first principles. For 3-amino-4,5-dichloro-1H-pyridazin-6-one, these methods can elucidate its electronic structure and predict its reactivity towards other chemical species.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A primary application of DFT is geometry optimization, which identifies the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For molecules in the pyridazinone class, calculations are commonly performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netmdpi.com This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles. In a study on the closely related compound 4,5-dichloropyridazin-3-(2H)-one, DFT calculations were used to determine the molecular geometry, and the results showed good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Furthermore, DFT is employed to map out energy landscapes, which describe the potential energy of the molecule as a function of its geometry. These landscapes help in identifying various stable conformations (isomers) and the transition states that connect them, providing critical information about the molecule's flexibility and the energy barriers for conformational changes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for explaining and predicting chemical reactivity. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov

HOMO: The energy of the HOMO is associated with the molecule's capacity to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability. materialsciencejournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netnih.gov

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |

These descriptors are instrumental in predicting how the molecule will interact in various chemical environments. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.inresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack. For this compound, such regions are expected around the carbonyl oxygen and the ring nitrogen atoms. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. thaiscience.info Positive potentials are anticipated near the hydrogen atoms of the amino group and the N-H bond of the pyridazinone ring.

Green/Yellow Regions: Correspond to areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting where it is most likely to interact with other charged or polar species. researchgate.net

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O, N-H, C-Cl). Theoretical vibrational spectra for similar compounds have shown a strong correlation with experimental FT-IR spectra, aiding in the correct assignment of spectral bands. nih.gov

Similarly, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. illinois.edu These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

Theoretical Studies on Tautomerism and Isomerism: Relative Stabilities and Interconversion Pathways

The this compound molecule can potentially exist in different tautomeric forms. The most significant is the lactam-lactim tautomerism, where a proton can migrate from the ring nitrogen to the carbonyl oxygen.

Lactam form: 3-amino-4,5-dichloro-1H-pyridazin-6-one

Lactim form: 3-amino-4,5-dichloro-6-hydroxy -pyridazine

Computational studies can determine the relative thermodynamic stabilities of these tautomers by calculating their ground-state energies. researchgate.netresearchgate.net Such calculations typically show that for pyridazinone systems, the lactam (keto) form is significantly more stable than the lactim (enol) form. researchgate.net Furthermore, these theoretical methods can be used to model the interconversion pathway between tautomers, identifying the transition state and calculating the activation energy for the tautomerization process.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface for a reaction, computational models can identify reactants, products, and any intermediates or transition states involved. wuxibiology.com

For this compound, this approach could be used to study various reactions, such as nucleophilic substitution at the chlorinated positions. researchgate.net Calculations can determine the activation energies for different proposed mechanisms, allowing chemists to predict which reaction pathway is most favorable under specific conditions. This detailed understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new chemical transformations.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamic properties that are often inaccessible through experimental methods alone. For this compound, MD simulations can elucidate the accessible conformational states and the transitions between them, providing a detailed picture of its behavior in various environments.

While specific molecular dynamics simulation data for this compound is not extensively available in publicly accessible research, the methodologies applied to similar pyridazinone derivatives provide a framework for understanding its likely dynamic behavior. Such simulations typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion to track the trajectory of each atom over time.

The primary goal of MD simulations in this context is to perform a thorough conformational sampling. The pyridazinone ring, while largely planar, can exhibit subtle puckering, and the exocyclic amino group can undergo rotation. The orientation of the amino group relative to the heterocyclic ring and the adjacent chloro substituent is of particular interest, as it can influence the molecule's polarity, hydrogen bonding capabilities, and intermolecular interactions.

Key dynamic behaviors that could be investigated for this compound through MD simulations include:

Rotational Dynamics of the Amino Group: The energy barrier for the rotation of the C-N bond connecting the amino group to the pyridazinone ring can be calculated. This provides information on the stability of different rotamers and the timescale of their interconversion.

Ring Flexibility: Although aromatic and heteroaromatic rings are generally rigid, MD simulations can quantify small out-of-plane fluctuations.

Solvent Interactions: By simulating the compound in a solvent box (e.g., water), the dynamic formation and breaking of hydrogen bonds between the amino group, the pyridazinone ring nitrogens, the carbonyl oxygen, and solvent molecules can be observed. This is crucial for understanding its solubility and behavior in biological media.

The results of such simulations are often analyzed to generate data on various structural and energetic parameters as a function of time. This can include root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to characterize solvent structure, and potential energy surfaces to identify low-energy conformations.

Although specific research findings on the molecular dynamics of this compound are not detailed in the available literature, studies on other substituted pyridazinones have utilized these techniques to rationalize their biological activities by examining their interactions with biological targets. nih.goveurekaselect.comresearchgate.net For instance, simulations can predict the preferred conformation of the molecule when binding to a protein active site. nih.goveurekaselect.com

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Agrochemical Contexts

Principles of Design and Discovery for Pyridazinone-based Agrochemicals

The design of novel pyridazinone-based agrochemicals is a scientifically driven process that leverages an understanding of molecular interactions and biochemical pathways. A primary strategy involves identifying and targeting specific enzymes or proteins crucial for the survival of weeds, fungi, or pests. For instance, enzymes like Protoporphyrinogen (B1215707) IX oxidase (PPO) and Phytoene (B131915) desaturase (PDS), which are vital for chlorophyll (B73375) and carotenoid biosynthesis in plants, have been successfully targeted by pyridazinone derivatives, leading to potent herbicidal activity.

Key design principles include:

Target-Oriented Design: This approach focuses on creating molecules that bind to a specific biological target. For example, by understanding the active site of an essential plant enzyme, chemists can design pyridazinone analogues with complementary shapes and electronic properties to act as inhibitors.

Scaffold Hopping and Molecular Hybridization: These strategies involve modifying the core pyridazinone structure or combining it with other known active chemical motifs to discover new compounds with improved properties. Scaffold hopping replaces the central core of a known active molecule with a functionally equivalent but structurally different core, like the pyridazinone ring, to explore new chemical space and circumvent existing patents. Molecular hybridization joins different pharmacophores to create a new hybrid compound with potentially enhanced or dual activity. mdpi.com

Bioisosterism: This principle involves substituting atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This can lead to retained or enhanced biological activity while potentially improving other characteristics like metabolic stability or reducing toxicity. For example, substituting a 1,3,4-thiadiazole (B1197879) ring with a 1,3,4-oxadiazole (B1194373) ring in certain fungicidal pyridazinone derivatives has been shown to be a successful bioisosteric replacement. nih.gov

By applying these principles, researchers can rationally design libraries of candidate compounds for synthesis and biological screening, accelerating the discovery of new and effective agrochemicals.

Herbicidal Efficacy and Mechanistic Pathways of Photosynthesis Inhibition for 3-amino-4,5-dichloro-1H-pyridazin-6-one Analogues

Many pyridazinone-based herbicides, including analogues of this compound, function primarily by inhibiting photosynthesis. cambridge.org Their main mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). ucanr.edulsuagcenter.com

These herbicides bind to the D1 protein, a key component of the PSII complex located in the thylakoid membranes of chloroplasts. cambridge.orgnih.gov Specifically, they compete with the native plastoquinone (B1678516) (PQ) molecule for its binding site (known as the QB site). cambridge.orgunl.edu By binding to the D1 protein with high affinity, the pyridazinone molecule blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. nih.gov This interruption halts the entire photosynthetic electron flow, which in turn stops the fixation of CO₂ and the production of ATP and NADPH, the energy currencies essential for plant growth. ucanr.eduunl.edu

The ultimate death of the plant is not solely due to starvation from the lack of photosynthates. The blockage of the electron transport chain leads to a build-up of highly reactive molecules and oxidative stress. ucanr.eduunl.edu This results in the formation of reactive oxygen species that cause rapid lipid and protein peroxidation, destroying cell membranes and leading to cellular leakage, tissue necrosis (leaf burn), and rapid plant death. ucanr.edu

Another significant herbicidal mechanism for some pyridazinone derivatives is the inhibition of carotenoid biosynthesis. bohrium.com These compounds act as inhibitors of the enzyme phytoene desaturase (PDS). Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. By inhibiting their synthesis, the herbicide leaves chlorophyll exposed to intense light, resulting in its destruction and the characteristic "bleaching" symptoms observed in affected plants. bohrium.com

The herbicidal efficacy of various 3-N-substituted pyridazine (B1198779) derivatives has been evaluated in greenhouse tests, demonstrating significant activity against a range of both dicotyledonous and monocotyledonous weeds.

| Compound | Substituent | Amaranthus retroflexus (% Inhibition) | Abutilon theophrasti (% Inhibition) | Echinochloa crus-galli (% Inhibition) | Setaria faberi (% Inhibition) |

|---|---|---|---|---|---|

| Derivative 1 | -NH-Ph | 100 | 100 | 80 | 85 |

| Derivative 2 | -NH-(4-F-Ph) | 100 | 100 | 85 | 85 |

| Derivative 3 | -NH-(4-Cl-Ph) | 100 | 100 | 70 | 80 |

| Derivative 4 | -NH-(CH₂)₂-Ph | 90 | 85 | 50 | 60 |

| Diflufenican (Control) | N/A | 100 | 100 | 0 | 0 |

Fungicidal and Pesticidal Activities of this compound Derivatives

The pyridazinone scaffold is not limited to herbicidal applications; its derivatives have also demonstrated significant potential as fungicides and pesticides. scholarsresearchlibrary.comresearchgate.net By modifying the substituents on the pyridazinone ring, researchers have developed compounds with potent activity against various plant pathogens and insect pests.

Fungicidal Activity: Certain pyridazinone derivatives, particularly those incorporating 1,3,4-oxadiazole or 1,3,4-thiadiazole moieties, have shown promising in vivo fungicidal activity. nih.gov Studies have demonstrated their effectiveness against pathogens such as Puccinia recondita, the causative agent of wheat leaf rust. The nature of the substituents on the aryl rings of these molecules significantly influences their fungicidal potency. nih.gov Other derivatives have shown activity against fungi like Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov

| Compound Structure | Target Fungus | Activity/Measurement | Result |

|---|---|---|---|

| 5-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-(4-chlorophenylamino)-1,3,4-oxadiazole | Puccinia recondita | % Inhibition at 100 ppm | 85.2% |

| 5-[1-(4-methylphenyl)-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-(4-methylphenylamino)-1,3,4-oxadiazole | Puccinia recondita | % Inhibition at 100 ppm | 79.8% |

| 6-phenyl-2-(4-chlorobenzylidene)-4,5-dihydropyridazin-3(2H)-one | Aspergillus niger | Zone of Inhibition (mm) at 50 µg/ml | 10 mm |

| 6-phenyl-2-(4-nitrobenzylidene)-4,5-dihydropyridazin-3(2H)-one | Candida albicans | Zone of Inhibition (mm) at 50 µg/ml | 15 mm |

Pesticidal/Insecticidal Activity: Pyridazinone derivatives have also been explored for their insecticidal properties. bibliomed.org Research into N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones revealed good insecticidal activity against the diamondback moth (Plutella xylostella), a significant agricultural pest. The structure-activity relationship studies indicated that the nature of the substituent at the N-2 position of the pyridazinone ring is critical for insecticidal efficacy.

| Compound | Target Insect | Mortality (%) at 100 mg/L |

|---|---|---|

| 3-Hydroxy-4,5-bis(4-chlorophenyl)-1H-pyrazolo[3,4-c]pyridazine | Musca domestica (Housefly) | High (+++) |

| 3-Chloro-5,6-diphenyl-4-(2-hydroxyethylamino)pyridazine | Macrosiphum pisi (Pea aphid) | High (+++) |

Identification and Characterization of Molecular Targets in Plant Systems (e.g., Enzyme Inhibition, Receptor Binding)

The efficacy of pyridazinone-based agrochemicals stems from their ability to interact with and inhibit specific molecular targets within the target organism. Identifying these targets is fundamental to understanding their mechanism of action and for designing more potent and selective molecules.

Photosystem II D1 Protein: As detailed in section 5.2, a primary target for many herbicidal pyridazinones is the D1 protein within Photosystem II. cambridge.org These herbicides act as competitive inhibitors at the QB binding site, preventing the binding of plastoquinone and thereby blocking photosynthetic electron transport. nih.govunl.edu This specific protein-ligand interaction is the molecular basis for their herbicidal effect.

Phytoene Desaturase (PDS): PDS is a key enzyme in the carotenoid biosynthesis pathway. Certain classes of pyridazinone herbicides are potent inhibitors of this enzyme. By blocking PDS, they prevent the formation of protective carotenoids, leading to rapid photo-bleaching of chlorophyll and subsequent plant death. This represents a distinct molecular target from the PSII inhibitors.

Protoporphyrinogen IX Oxidase (PPO): PPO is another critical enzyme in the chlorophyll and heme biosynthesis pathways. It is the target for a different class of herbicides. Recently, novel pyridazinone-containing derivatives have been designed and identified as effective PPO inhibitors. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that disrupt cell membranes.

The characterization of these molecular targets often involves a combination of biochemical assays (enzyme kinetics), biophysical methods, and molecular modeling to understand the precise binding interactions between the pyridazinone inhibitor and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Agrochemical Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. In the optimization of pyridazinone agrochemicals, QSAR serves as a powerful predictive tool, allowing researchers to design more effective compounds prior to their synthesis, thereby saving time and resources.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves:

Data Set Assembly: A series of pyridazinone analogues with known biological activities (e.g., herbicidal IC₅₀, fungicidal % inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as steric (size, shape), electronic (charge distribution, dipole moment), and hydrophobic properties.

Model Development: Statistical methods are used to build a mathematical model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Environmental Fate and Degradation Pathways in Agroecosystems (e.g., Soil and Water Metabolism in Plants)

Understanding the environmental fate of pyridazinone agrochemicals is critical for assessing their ecological impact and ensuring their sustainable use. Once released into the agroecosystem, these compounds are subject to a variety of transformation and transport processes. awsjournal.orgdriftlessprairies.org

Degradation in Soil and Water: The persistence of pyridazinone herbicides in the environment is governed by several degradation pathways:

Microbial Degradation: This is often the most significant pathway for the breakdown of organic herbicides in soil. driftlessprairies.org Soil microorganisms such as bacteria and fungi can utilize the pyridazinone compound as a source of carbon and energy, breaking it down into simpler, non-toxic molecules through enzymatic reactions. pesticidestewardship.org The rate of microbial degradation is influenced by soil conditions like moisture, temperature, pH, and organic matter content.

Photodegradation (Photolysis): Sunlight, particularly UV radiation, can break down pyridazinone molecules present on the soil surface or in surface waters. driftlessprairies.orgpesticidestewardship.org The chemical structure of the compound determines its susceptibility to photolysis.

Chemical Degradation (Hydrolysis): Some pyridazinone derivatives may undergo hydrolysis, a reaction with water that can cleave chemical bonds. The rate of hydrolysis is often dependent on the pH of the soil or water. pesticidestewardship.org

Metabolism in Plants: The fate of pyridazinone herbicides within plants is a key factor in their selectivity and persistence. Plants can metabolize these compounds through a series of biochemical reactions, generally categorized into three phases: ucanr.eduunl.edu

Phase I (Transformation): The initial herbicide molecule is altered, typically through oxidation, reduction, or hydrolysis. For some pyridazine herbicides, a primary metabolic step is oxidation of the pyridazine ring to form an N-oxide. oup.com These reactions often introduce functional groups that make the molecule more water-soluble and susceptible to further reactions.

Phase II (Conjugation): The transformed herbicide or its metabolite is conjugated (bound) to endogenous plant molecules, such as sugars (e.g., glucose) or amino acids. ucanr.edu A common metabolic pathway for pyridazinone-related compounds is the formation of a β-D-glucoside conjugate, which detoxifies the herbicide and facilitates its storage. oup.com

Phase III (Compartmentation): The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or are incorporated into insoluble plant components like lignin. ucanr.edu This effectively removes the herbicide from active sites within the plant cell.

The rate and pathways of metabolism can differ significantly between crop and weed species, which is often the basis for the selective action of many herbicides. unl.edu

Applications As Synthetic Intermediates and in Agrochemical Science

Role of 3-amino-4,5-dichloro-1H-pyridazin-6-one as a Versatile Synthon in Heterocyclic Chemistry

This compound is a highly functionalized molecule, making it a versatile synthon for the construction of more complex heterocyclic systems, particularly fused pyridazines. The reactivity of this compound is primarily centered around its three key functional groups: the amino group, the two chlorine atoms, and the lactam (amide) function within the pyridazinone ring.

The amino group can undergo a variety of transformations. For instance, it can be diazotized and subsequently converted into other functional groups, or it can act as a nucleophile to react with electrophiles. This reactivity is crucial for building fused pyrimido[1,2-b]pyridazine systems. The process can involve the reaction of 3-aminopyridazine (B1208633) precursors with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate, leading to cyclization and the formation of a new pyrimidine (B1678525) ring fused to the pyridazine (B1198779) core. semanticscholar.org Subsequent deprotection of the amino group and further diazotization can yield stable diazonium salts, which are themselves valuable intermediates for creating novel heterocyclic structures, such as 1-(pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates through 'ring switching' transformations. semanticscholar.org

The chlorine atoms at the 4 and 5 positions are susceptible to nucleophilic substitution, allowing for the introduction of various substituents. This is a common strategy for functionalizing the pyridazine ring. For example, similar polychlorinated pyridazines readily react with nucleophiles like amines, azides, and thiols. jofamericanscience.orggoogle.com This allows for the synthesis of a diverse library of pyridazinone derivatives with different electronic and steric properties, which is essential for tuning their biological activity. The selective substitution of one chlorine atom over the other can often be achieved by carefully controlling reaction conditions, providing a pathway to regioselectively functionalized products.

Development of Advanced Pyridazinone-Based Agrochemical Formulations

The pyridazinone scaffold is a well-established pharmacophore in agrochemical science, with numerous commercial products and developmental candidates possessing herbicidal, fungicidal, and insecticidal properties. rhhz.netscholarsresearchlibrary.com The development of advanced formulations is driven by the need for higher efficacy, broader spectrum of activity, and improved crop safety.

Pyridazinone derivatives are particularly prominent as herbicides. scholarsresearchlibrary.com They can act on various biological targets within weeds. A significant class of pyridazinone herbicides functions by inhibiting photosynthesis, specifically by targeting the photosynthetic electron transport chain. nih.gov For example, the herbicide Pyrazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) inhibits the Hill reaction in chloroplasts. cambridge.org Research has focused on synthesizing novel derivatives to enhance this activity. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyridazinone ring and associated phenyl rings are crucial for herbicidal potency. For instance, the introduction of a trifluoromethyl group on the phenyl ring can significantly enhance herbicidal effects. nih.govnih.gov

Another important target for pyridazinone herbicides is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). acs.orgacs.org Researchers have designed and synthesized series of biaryl-pyridazinone derivatives that exhibit potent PPO inhibition. acs.orgacs.org These compounds have demonstrated excellent herbicidal activity against a range of broadleaf and grass weeds at low application rates, with some showing efficacy comparable to commercial standards like saflufenacil. acs.orgacs.org

Beyond herbicides, pyridazinone derivatives have also been developed as fungicides and insecticides. rhhz.netijnc.irgoogle.com The inherent lipophilicity of the pyridazinone moiety can be advantageous for insecticidal activity. rhhz.net Antifungal research has led to the synthesis of various pyridazinone derivatives that show promising activity against plant pathogenic fungi. rhhz.netresearchgate.net The development process involves creating libraries of related compounds and screening them for biological activity to identify lead structures for further optimization. biomedpharmajournal.org

The table below summarizes the biological activity of selected pyridazinone-based agrochemical compounds.

| Compound Class | Target/Mechanism of Action | Target Pests/Weeds | Efficacy |

| Biaryl-pyridazinone derivatives | Protoporphyrinogen IX oxidase (PPO) inhibitors acs.orgacs.org | Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli acs.orgacs.org | High inhibition (90-100%) at 37.5 g ai/ha acs.orgacs.org |

| α,α,α-trifluoro-m-tolyl pyridazinones | Bleaching activity, likely photosynthesis inhibition nih.gov | Barnyardgrass, Rape | Active at 300 g/ha nih.gov |

| 4-(3-Trifluoromethylphenyl)pyridazines | Bleaching activity nih.gov | Various weeds | Excellent activity, some at 7.5 g/ha nih.gov |

| Pyrazon Analogues | Photosynthesis / Hill reaction inhibition cambridge.org | Broadleaf weeds in beet cultivation scholarsresearchlibrary.comcambridge.org | Selective control |

| Dihydropyridazinone derivatives | Antifungal rhhz.net | Fusarium solani | Superior to parent pyridazinone compound at 250 µg/mL rhhz.net |

Strategies for Enhancing Selectivity and Environmental Profile of Agrochemical Lead Compounds

A primary challenge in agrochemical development is to create compounds that are highly effective against target pests while being safe for crops, non-target organisms, and the environment. Several strategies are employed to enhance the selectivity and improve the environmental profile of pyridazinone-based agrochemicals.

Enhancing Selectivity: Selectivity is often achieved through differential metabolism between the crop and the weed. cambridge.org Crops may possess enzymes that can rapidly detoxify the herbicide, while weeds lack this capability. cambridge.org A key strategy involves designing molecules that are readily metabolized by the crop. For example, modifications to the substituent groups on the pyridazinone ring can influence the rate of metabolic detoxification.

Structure-Activity Relationship (SAR) studies are fundamental to improving selectivity. researchgate.netnih.gov By systematically altering the chemical structure and assessing the impact on herbicidal activity and crop phytotoxicity, researchers can identify molecular features that confer selectivity. For instance, the type and position of substituents on an aryl ring attached to the pyridazinone core can dramatically affect which plant species are most sensitive. nih.govmdpi.com Studies have shown that electron-withdrawing groups at the para-position of a phenoxy group on the pyridazine ring are essential for high herbicidal activity, a finding that can be exploited to fine-tune selectivity. nih.gov

Improving Environmental Profile: The environmental profile of an agrochemical is determined by factors such as its persistence in soil and water, potential for leaching into groundwater, and toxicity to non-target organisms. researchgate.netmdpi.com A major goal is to design molecules that degrade into harmless substances within a reasonable timeframe after application.

One approach is to introduce chemical bonds that are susceptible to cleavage by soil microorganisms. nih.govmdpi.com Microbial degradation is a primary route for the dissipation of herbicides in the environment. nih.gov By incorporating functional groups that are recognized by microbial enzymes, the environmental persistence of the compound can be reduced. The study of the biodegradation pathways of existing herbicides provides valuable insights into designing more environmentally benign molecules. nih.govhh-ra.org

Furthermore, the physical and chemical properties of the molecule, such as water solubility and its tendency to adsorb to soil particles, play a critical role in its environmental fate. gcsaa.org Formulation chemistry can also be used to control the release and availability of the active ingredient, reducing the potential for runoff and leaching. By optimizing these properties through structural modification, the risk of environmental contamination can be minimized.

Conclusion and Future Perspectives in 3 Amino 4,5 Dichloro 1h Pyridazin 6 One Research

Synthesis of Key Academic Findings on 3-amino-4,5-dichloro-1H-pyridazin-6-one

Research on this compound has primarily focused on its synthesis and its utility as a building block for more complex molecules. The presence of two chlorine atoms and an amino group on the pyridazinone core makes it a highly reactive and versatile substrate for various chemical transformations.

One of the key findings is the strategic importance of polychloropyridazines as precursors. researchgate.net The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by multiple chlorine substituents, facilitates a range of reactions. researchgate.net Synthetic strategies often involve the functionalization of commercially available dichloropyridazines. For instance, the synthesis of related aminopyridazines has been achieved through mono-amination reactions under microwave irradiation, showcasing an efficient method for introducing the amino group. rsc.org

Furthermore, the reactivity of the chlorine atoms allows for selective substitution reactions. Depending on the reaction conditions and the nucleophile used, either one or both chlorine atoms can be displaced, leading to a diverse array of derivatives. This regioselectivity, however, can be a significant challenge. researchgate.net The introduction of different functionalities at various positions of the pyridazinone ring has been shown to significantly increase its chemical potential by enhancing reactivity and controlling regioselectivity. researchgate.net

The amino group at the 3-position also offers a handle for further chemical modifications. It can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. This versatility has been exploited in the synthesis of various pyridazinone-based compounds with potential pharmacological applications. nih.govsemanticscholar.org

Unresolved Challenges and Promising Opportunities in Pyridazinone Chemical Research

Despite the progress made, several challenges remain in the chemical research of pyridazinones, particularly for polysubstituted derivatives like this compound.

Another challenge is the limited understanding of the structure-activity relationship (SAR) for many pyridazinone derivatives. While numerous compounds have been synthesized and screened for biological activity, a comprehensive understanding of how different substituents at various positions influence their pharmacological properties is often lacking. This knowledge gap hinders the rational design of more potent and selective drug candidates.

However, these challenges also present promising opportunities. The development of novel catalytic systems, including palladium-catalyzed cross-coupling reactions, has shown great promise in the functionalization of pyridazine rings and could be further explored to address the issue of regioselectivity. researchgate.net The use of computational and computer-aided drug design methods is another significant opportunity to better understand SAR and to guide the synthesis of new pyridazinone-based inhibitors with improved properties. researchgate.net

The versatility of the pyridazinone scaffold itself presents a vast landscape for exploration. The synthesis of fused pyridazinone systems, where the pyridazinone ring is part of a larger polycyclic structure, is an area with immense potential for discovering novel chemical entities with unique biological profiles.

Emerging Paradigms and Directions for Future Investigation of this Chemical Compound and its Analogues

The future of research on this compound and its analogues is poised to move towards more sophisticated applications and a deeper understanding of their chemical and biological properties.

One emerging paradigm is the use of this compound in the synthesis of targeted covalent inhibitors. The reactive chloro groups could be designed to form covalent bonds with specific residues in the active site of target proteins, leading to highly potent and selective inhibition.

Another key direction is the exploration of this compound and its derivatives in the context of green chemistry. The development of more environmentally friendly synthetic routes, such as one-pot multicomponent reactions, would be a significant advancement. scielo.org.za Microwave-assisted synthesis has already demonstrated its potential to accelerate reactions and improve yields in the preparation of related aminopyridazines. rsc.org

Future investigations should also focus on elucidating the detailed mechanism of action of bioactive pyridazinone derivatives. This would involve a combination of biochemical assays, structural biology techniques, and computational modeling to identify their molecular targets and understand how they exert their pharmacological effects. A deeper understanding of the biological pathways modulated by these compounds will be crucial for their translation into therapeutic agents.

Potential for Rational Design of Novel Pyridazinone-derived Chemical Entities

The structural features of this compound make it an excellent starting point for the rational design of novel chemical entities with tailored properties. The ability to selectively modify the amino group and the two chloro substituents provides a powerful tool for fine-tuning the electronic and steric properties of the molecule.

Computational docking and molecular modeling can be employed to design pyridazinone derivatives that fit precisely into the binding pockets of specific biological targets. arkat-usa.org By understanding the key interactions between the ligand and the protein, medicinal chemists can strategically add or modify functional groups to enhance binding affinity and selectivity.

The concept of molecular hybridization, where the pyridazinone scaffold is combined with other known pharmacophores, is another promising strategy. This approach can lead to the development of hybrid molecules with dual or synergistic biological activities. mdpi.com

The systematic exploration of the chemical space around the this compound core, guided by computational predictions and a thorough understanding of SAR, holds immense potential for the discovery of next-generation pyridazinone-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.